2-(2-Chlorophenyl)-2-oxoethyl thiocyanate

Lipophilicity QSAR Drug Design

Select this ortho-chloro substituted phenacyl thiocyanate for your SAR programs. The ortho-chloro pattern provides distinct steric hindrance and electronic distribution compared to para-chloro or 2-fluoro analogs, with a LogP of 2.8 and tPSA of 66.2 Ų. Not fungible—this specific isomer is essential for studying substitution effects on target binding. Available in high purity (≥95%) with low melting point (56-58°C) for easy handling. Ideal for medicinal chemistry, agrochemical lead optimization, and QSAR model validation.

Molecular Formula C9H6ClNOS
Molecular Weight 211.67 g/mol
CAS No. 19339-58-3
Cat. No. B097369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-2-oxoethyl thiocyanate
CAS19339-58-3
Synonyms2-(2-chlorophenyl)-2-oxoethyl thiocyanate
Molecular FormulaC9H6ClNOS
Molecular Weight211.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CSC#N)Cl
InChIInChI=1S/C9H6ClNOS/c10-8-4-2-1-3-7(8)9(12)5-13-6-11/h1-4H,5H2
InChIKeyQAENMNOJCRIHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)-2-oxoethyl thiocyanate (CAS 19339-58-3): Essential Specifications and Ortho-Chloro Substitution for Research Sourcing


2-(2-Chlorophenyl)-2-oxoethyl thiocyanate (CAS 19339-58-3), also referred to as 1-(2-chlorophenyl)-2-thiocyanatoethanone, is an organosulfur compound with the molecular formula C9H6ClNOS and a molecular weight of 211.67 g/mol [1]. It features a thiocyanate (-SCN) group attached to a 2-oxoethyl backbone, which is further substituted with a 2-chlorophenyl ring. This specific ortho-chloro substitution pattern, as opposed to para- or meta-analogs, introduces distinct steric and electronic characteristics that can significantly influence its reactivity and potential interaction profiles .

Why 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate Cannot Be Interchanged with Common Analogs: Evidence of Distinct Physicochemical and Steric Properties


The selection of a 2-(2-chlorophenyl)-2-oxoethyl thiocyanate over its closely related analogs, such as the 4-chloro (para) or 2-fluoro (ortho) variants, is not a matter of simple interchangeability. The position of the chlorine atom on the phenyl ring directly impacts the molecule's lipophilicity (LogP), steric bulk, and electronic distribution, which in turn can dictate its behavior in synthetic transformations and its interaction with biological targets. The quantitative evidence presented below demonstrates that this specific ortho-chloro arrangement yields a unique combination of physicochemical properties that differentiates it from its structural neighbors, making it a non-fungible entity in research and industrial applications where precise molecular architecture is critical [1].

Quantitative Differentiation of 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate (CAS 19339-58-3) vs. Closest Analogs


Impact of Ortho-Chloro Substitution on Lipophilicity (LogP) vs. 4-Chloro and 2-Fluoro Analogs

The computed XLogP3 value for 2-(2-chlorophenyl)-2-oxoethyl thiocyanate is 2.8, indicating moderate lipophilicity. This value is higher than that of its 2-fluoro-substituted analog (XLogP3 = 2.4) but comparable to the 4-chloro (para) analog, highlighting that the ortho-chloro position confers a distinct lipophilic profile that differs from both an ortho-fluoro and a para-chloro substitution pattern. This differential lipophilicity is crucial for predicting membrane permeability and distribution in biological systems [1].

Lipophilicity QSAR Drug Design

Melting Point Analysis: Ortho vs. Para Chloro Substitution Effects on Crystalline Lattice

The ortho-chloro substitution in the target compound results in a significantly lower melting point (56-58 °C) compared to the para-chloro analog (4-chlorophenyl-2-oxoethyl thiocyanate, CAS 19339-59-4), which melts at 133-137 °C. This stark contrast in melting behavior, with a difference of approximately 77 °C, is a direct consequence of the different intermolecular packing forces in the solid state, influenced by the position of the chlorine atom. This physical property has direct implications for handling, purification, and formulation strategies .

Crystallization Purification Formulation

Steric and Electronic Distinction: The Ortho-Chloro Effect vs. Ortho-Fluoro and Para-Chloro Analogs

The ortho position of the chlorine atom in 2-(2-chlorophenyl)-2-oxoethyl thiocyanate introduces unique steric hindrance and electronic effects not present in its para-substituted counterpart. Unlike the 2-fluoro analog, the larger chlorine atom (van der Waals radius 175 pm vs. 147 pm for fluorine) creates a more sterically encumbered environment around the carbonyl and thiocyanate functional groups. This can significantly alter reaction kinetics and product distributions in nucleophilic substitution or cycloaddition reactions. The ortho-chloro substitution also exerts a different inductive effect compared to the ortho-fluoro substitution, influencing the electron density on the carbonyl carbon .

Steric Hindrance Electronic Effects Reactivity

Computed Topological Polar Surface Area (tPSA) Comparison Across Ortho and Para Substituted Analogs

The topological polar surface area (tPSA) is a key descriptor for predicting a molecule's ability to cross biological membranes. The target compound, 2-(2-chlorophenyl)-2-oxoethyl thiocyanate, has a computed tPSA of 66.2 Ų. This value is identical to that of its ortho-fluoro analog (2-(2-fluorophenyl)-2-oxoethyl thiocyanate) and likely the same for the para-chloro analog, as tPSA is primarily determined by the common functional groups (carbonyl oxygen and thiocyanate group). This indicates that while these analogs differ in lipophilicity and steric bulk, their potential for passive membrane permeability, as predicted by tPSA, is equivalent [1].

ADME Bioavailability tPSA

Availability and Purity Specifications vs. Other Ortho-Substituted Thiocyanates

As a key intermediate, 2-(2-chlorophenyl)-2-oxoethyl thiocyanate (CAS 19339-58-3) is commercially available with a standard purity specification of ≥95% (AKSci) and 96% (American Custom Chemicals Corporation). This level of purity and commercial availability contrasts with some less common ortho-substituted analogs (e.g., 2-fluoro or 2-bromo variants), which may have fewer established suppliers or require custom synthesis. The 2-chloro derivative represents a widely accessible building block for exploratory chemistry and scale-up studies, offering a practical advantage for procurement .

Sourcing Purity Availability

Strategic Application Scenarios for 2-(2-Chlorophenyl)-2-oxoethyl thiocyanate (CAS 19339-58-3) Based on Verified Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Specific Ortho-Substituted Scaffolds

This compound is ideally suited for medicinal chemistry programs exploring structure-activity relationships (SAR) where the ortho-chloro substitution pattern is a design requirement. Its moderate lipophilicity (XLogP3 = 2.8) and distinct steric profile, when compared to the 4-chloro or 2-fluoro analogs, allow for the systematic exploration of how subtle changes in substitution impact target binding and pharmacokinetic properties. The ready availability of the compound in high purity (≥95%) facilitates iterative synthesis of focused libraries [1].

Synthetic Methodology Development for Sterically Hindered α-Thiocyanato Ketones

The ortho-chloro group introduces significant steric hindrance near the reactive carbonyl and thiocyanate moieties. This makes 2-(2-chlorophenyl)-2-oxoethyl thiocyanate an excellent substrate for developing new synthetic methodologies, such as enantioselective reductions or nucleophilic additions, where controlling the steric environment is critical for achieving high selectivity. The low melting point (56-58 °C) simplifies its handling in a variety of reaction solvents and conditions [1].

Agrochemical Intermediate Synthesis Leveraging Differential Lipophilicity

The differential lipophilicity compared to the 2-fluoro analog (ΔLogP = +0.4) provides a basis for tuning the physicochemical properties of candidate agrochemicals. The compound can serve as a key building block for synthesizing novel fungicidal or herbicidal leads where a specific balance of lipophilicity and polarity (tPSA = 66.2 Ų) is required for optimal plant uptake and translocation. Its ortho-chloro motif also provides a metabolically stable handle that is resistant to certain oxidative pathways compared to unsubstituted phenyl rings .

Comparative QSAR and Computational Model Validation

The well-defined and contrasting computed properties of the target compound (LogP 2.8, tPSA 66.2 Ų) and its analogs (e.g., 2-fluoro analog with LogP 2.4) make them a valuable set for validating computational models in QSAR studies. Researchers can use this series to calibrate algorithms predicting membrane permeability, metabolic stability, or off-target binding, as the subtle yet quantifiable differences in molecular descriptors provide a rigorous test for model accuracy and predictive power [1].

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